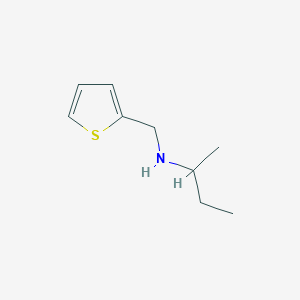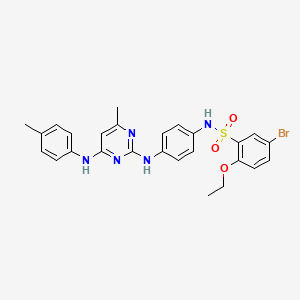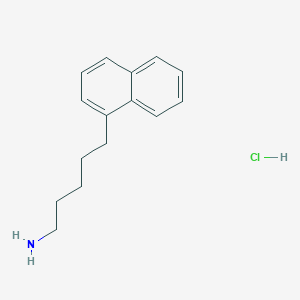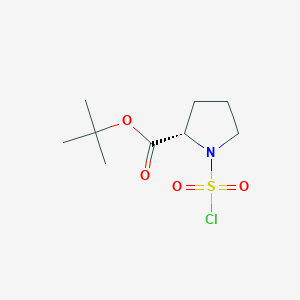![molecular formula C16H22FNO5S B2406494 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 900006-59-9](/img/structure/B2406494.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H22FNO5S and its molecular weight is 359.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The Prins cascade cyclization process has been utilized for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating innovative methods to create spiromorpholinotetrahydropyran derivatives via a Prins bicyclization technique (B. Reddy et al., 2014). This highlights the interest in spirocyclic compounds in synthetic organic chemistry for their complex structures and potential functionalities.
Pharmacological Evaluations
- Novel sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities, with some compounds showing promising results in animal models. This illustrates the therapeutic potential of sulfonamide derivatives in neuropharmacology (Jinping Li et al., 2015).
- Aminothiazole-paeonol derivatives were synthesized and showed high anticancer potential against several cancer cell lines, indicating the broad applicability of sulfonamide derivatives in developing new anticancer agents (Chia-Ying Tsai et al., 2016).
Material and Chemical Engineering Applications
- The corrosion inhibition properties of piperidine derivatives on iron were explored through quantum chemical calculations and molecular dynamics simulations, showing the potential of such compounds in protecting metal surfaces from corrosion (S. Kaya et al., 2016).
Novel Synthetic Routes and Catalysis
- Research on the decarboxylative trifunctionalization of alkynyl carboxylic acids using N-fluorobenzenesulfonimide (NFSI) and diselenides under catalyst-free conditions offers new pathways for synthesizing complex organic molecules, demonstrating the versatility of NFSI in organic synthesis (Ying-Chun Wang et al., 2018).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-21-15-6-5-13(9-14(15)17)24(19,20)18-10-12-11-22-16(23-12)7-3-2-4-8-16/h5-6,9,12,18H,2-4,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESIMQLVSKCNID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)





